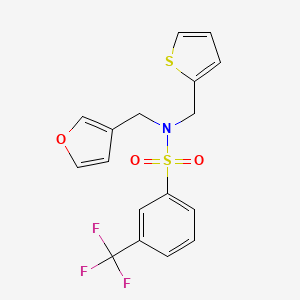

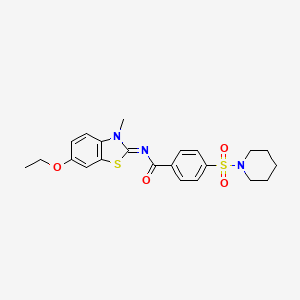

![molecular formula C15H14ClNO5S B2636174 2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid CAS No. 380432-25-7](/img/structure/B2636174.png)

2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Scientific Research Applications

Toxicological Assessment of Benzoic Acid Derivatives

A study conducted by Gorokhova et al. (2020) assessed the toxic properties of several derivatives of benzoic acids, including 4-chlorobenzoic, 4-methoxybenzoic, and others, on white laboratory rats through oral administration. The research aimed to understand the toxic impacts of these compounds, particularly focusing on their effects on the hepatorenal system. This study underscores the importance of evaluating the safety profiles of benzoic acid derivatives, which could extend to compounds like 2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid in drug development and chemical production contexts Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.

Antibacterial Activity of Benzoic Acid Derivatives

Rai et al. (2009) synthesized a series of novel compounds closely related to benzoic acid derivatives and evaluated their antibacterial activity. This research highlights the potential of benzoic acid derivatives, including those structurally related to this compound, in contributing to the development of new antibacterial agents. Such compounds could play a crucial role in addressing antibiotic resistance by offering new mechanisms of action against pathogenic bacteria Synthesis, characterization, and antibacterial activity of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles.

Environmental and Biological Degradation Studies

Li et al. (2016) optimized the cultivation conditions for a chlorimuron-ethyl-degrading bacterium, highlighting the potential for microbial degradation of sulfonylurea herbicides. This research suggests the broader implications for the biodegradation of related compounds, such as this compound, in environmental pollution mitigation strategies. Understanding the degradation pathways and mechanisms of these compounds can inform the development of bioremediation techniques to address environmental contamination Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1.

properties

IUPAC Name |

2-chloro-5-[(4-methoxyphenyl)-methylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO5S/c1-17(10-3-5-11(22-2)6-4-10)23(20,21)12-7-8-14(16)13(9-12)15(18)19/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWASPNYSYXNHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

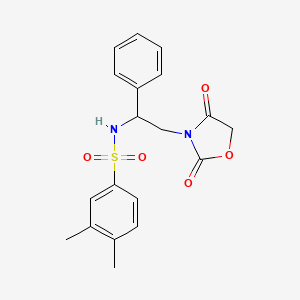

![9-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2636098.png)

![8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2636099.png)

![Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate](/img/structure/B2636100.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2636107.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2636109.png)

amine hydrochloride](/img/no-structure.png)